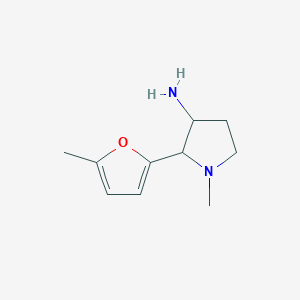![molecular formula C20H16O3S B13316202 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a benzyloxyphenyl group and a thiophene ring connected by a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with thiophene-2-carboxaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the Propenoic Acid Moiety: The final step involves the reaction of the coupled product with malonic acid in the presence of a catalyst such as piperidine to form the propenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the propenoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and thiophene moieties can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Methoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-[3-(Phenyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but without the benzyloxy group.
Uniqueness
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This structural feature can also influence its electronic properties, making it suitable for applications in materials science.
Propiedades
Fórmula molecular |
C20H16O3S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(Z)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13+ |
Clave InChI |
UFJARPROIBLYDR-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C3=CC=CS3)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


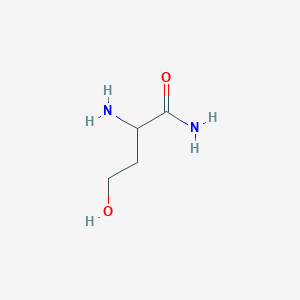
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
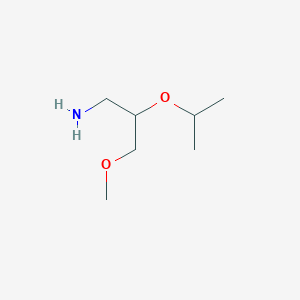
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

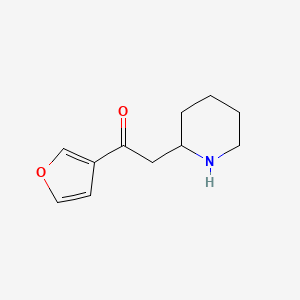
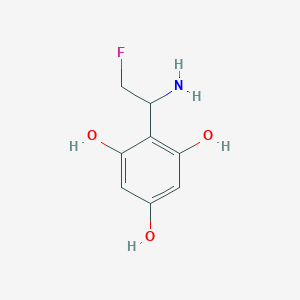
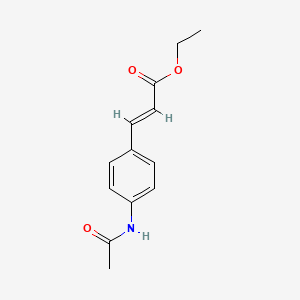
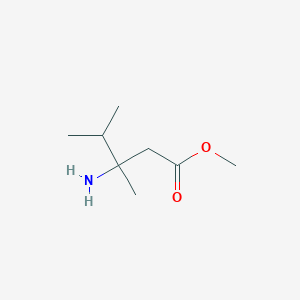
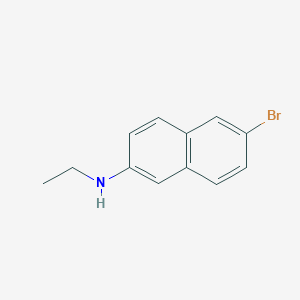
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
